Cas no 2171669-05-7 (3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidohexanoic acid)

3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidohexanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidohexanoic acid
- 2171669-05-7
- 3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]hexanoic acid
- EN300-1490891
-
- Inchi: 1S/C26H32N2O5/c1-4-9-17(14-23(29)30)27-25(31)24(16(2)3)28-26(32)33-15-22-20-12-7-5-10-18(20)19-11-6-8-13-21(19)22/h5-8,10-13,16-17,22,24H,4,9,14-15H2,1-3H3,(H,27,31)(H,28,32)(H,29,30)
- InChI Key: CSRWMFPJPBKQIQ-UHFFFAOYSA-N
- SMILES: O(C(NC(C(NC(CC(=O)O)CCC)=O)C(C)C)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
Computed Properties
- Exact Mass: 452.23112213g/mol
- Monoisotopic Mass: 452.23112213g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 33
- Rotatable Bond Count: 11
- Complexity: 660
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 105Ų
- XLogP3: 4.6
3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidohexanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1490891-250mg |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]hexanoic acid |
2171669-05-7 | 250mg |
$708.0 | 2023-09-28 | ||
Enamine | EN300-1490891-2500mg |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]hexanoic acid |
2171669-05-7 | 2500mg |
$1509.0 | 2023-09-28 | ||
Enamine | EN300-1490891-50mg |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]hexanoic acid |
2171669-05-7 | 50mg |
$647.0 | 2023-09-28 | ||
Enamine | EN300-1490891-5000mg |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]hexanoic acid |
2171669-05-7 | 5000mg |
$2235.0 | 2023-09-28 | ||
Enamine | EN300-1490891-100mg |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]hexanoic acid |
2171669-05-7 | 100mg |
$678.0 | 2023-09-28 | ||
Enamine | EN300-1490891-1.0g |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]hexanoic acid |
2171669-05-7 | 1g |
$0.0 | 2023-06-05 | ||
Enamine | EN300-1490891-1000mg |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]hexanoic acid |
2171669-05-7 | 1000mg |
$770.0 | 2023-09-28 | ||
Enamine | EN300-1490891-500mg |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]hexanoic acid |
2171669-05-7 | 500mg |
$739.0 | 2023-09-28 | ||
Enamine | EN300-1490891-10000mg |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]hexanoic acid |
2171669-05-7 | 10000mg |
$3315.0 | 2023-09-28 |
3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidohexanoic acid Related Literature
-
Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
-
Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
-
Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
-
Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
Additional information on 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidohexanoic acid
Introduction to 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidohexanoic Acid (CAS No. 2171669-05-7)
3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidohexanoic acid, identified by its CAS number 2171669-05-7, is a specialized compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study for potential therapeutic applications.
The molecular structure of this compound is characterized by a complex arrangement of functional groups, including an amino group, a methoxycarbonyl group, and a hexanoic acid moiety. The presence of these functional groups contributes to its unique chemical properties and biological interactions. Specifically, the fluoren-9-ylmethoxycarbonyl moiety is a key feature that enhances the compound's solubility and stability, which are critical factors in drug design and formulation.
In recent years, there has been a growing interest in the development of novel compounds that can modulate biological pathways associated with various diseases. 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidohexanoic acid has been investigated for its potential role in inhibiting key enzymes and receptors involved in inflammatory responses, cancer progression, and neurodegenerative disorders. Preliminary studies suggest that this compound may exert its effects by interacting with specific targets within cellular signaling pathways.
One of the most compelling aspects of this compound is its ability to mimic natural biomolecules, which allows it to interact with biological systems in a highly specific manner. The fluoren-9-ylmethoxycarbonyl group, in particular, has been shown to enhance binding affinity to certain protein targets, making it an attractive moiety for drug design. This property is particularly relevant in the context of developing targeted therapies that can selectively inhibit disease-causing pathways without affecting normal cellular functions.
The synthesis of 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidohexanoic acid involves a multi-step process that requires precise control over reaction conditions and reagent selection. The introduction of the methoxycarbonyl group into the molecule is particularly critical, as it not only influences the compound's solubility but also its reactivity in biological systems. Advanced synthetic techniques have been employed to optimize yield and purity, ensuring that the final product meets the stringent requirements for pharmaceutical applications.
Recent advances in computational chemistry have enabled researchers to predict the biological activity of this compound with greater accuracy. Molecular modeling studies have revealed that 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidohexanoic acid can bind to specific pockets on target proteins, thereby modulating their function. These insights have guided the optimization of the compound's structure to enhance its potency and selectivity.
In vitro studies have demonstrated that this compound exhibits inhibitory effects on several key enzymes involved in disease pathways. For instance, it has shown potential in inhibiting cyclin-dependent kinases (CDKs), which are known to play a crucial role in cell cycle regulation and cancer progression. Additionally, preliminary data suggest that it may also interact with other enzymes such as proteases and phosphatases, further highlighting its broad spectrum of potential applications.
The pharmacokinetic properties of 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidohexanoic acid are also under investigation. Understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for determining its suitability for clinical use. Initial pharmacokinetic studies indicate that the compound exhibits favorable bioavailability and metabolic stability, which are important factors for developing effective drug candidates.
The potential therapeutic applications of this compound are vast and span across multiple disease areas. In oncology, for example, it has shown promise as an anti-cancer agent by inhibiting key pathways involved in tumor growth and metastasis. In neurology, research suggests that it may help mitigate neurodegenerative processes by protecting against oxidative stress and inflammation. Furthermore, its anti-inflammatory properties make it a candidate for treating chronic inflammatory conditions such as rheumatoid arthritis.
As research continues to uncover new insights into the biological activities of 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidohexanoic acid, its potential applications are likely to expand further. Collaborative efforts between synthetic chemists, biochemists, and clinicians will be essential in translating laboratory findings into clinical therapies. The development of innovative drug delivery systems may also enhance the efficacy of this compound by improving its bioavailability and targeting specificity.
In conclusion, 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidohexanoic acid (CAS No. 2171669-05-7) is a promising compound with significant potential in pharmaceutical research. Its unique molecular structure and biological activities make it an attractive candidate for developing novel therapeutics targeting various diseases. Continued investigation into its mechanisms of action and pharmacokinetic properties will be crucial in realizing its full therapeutic potential.
2171669-05-7 (3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidohexanoic acid) Related Products
- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)
- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)
- 5435-92-7(2-Chloro-4-phenylbenzonitrile)
- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)
- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)
- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)
- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)
- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)
- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)
- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)




